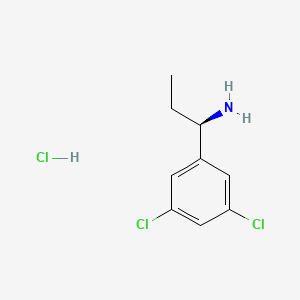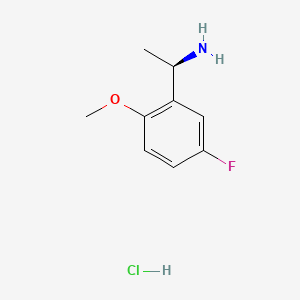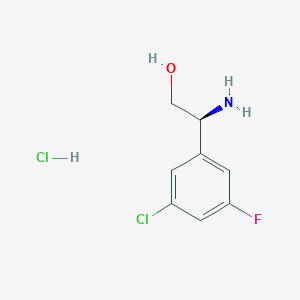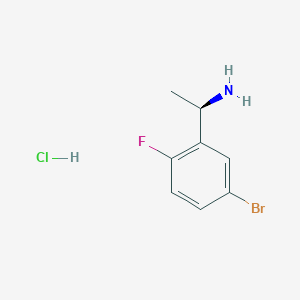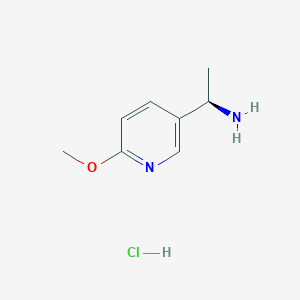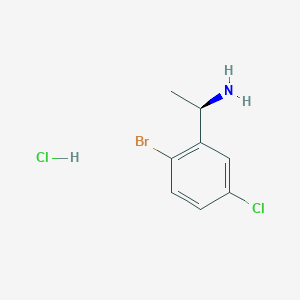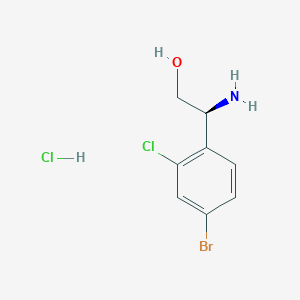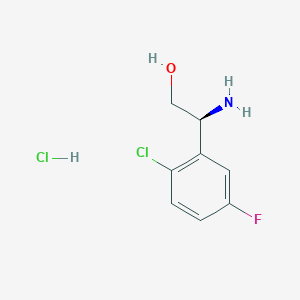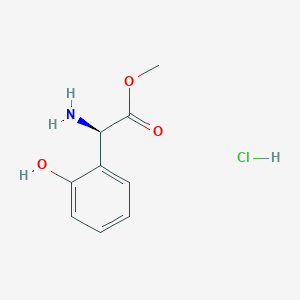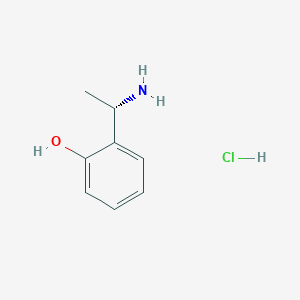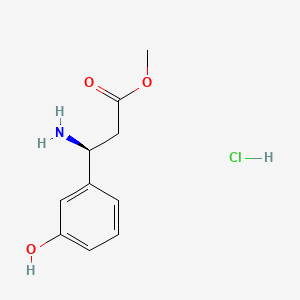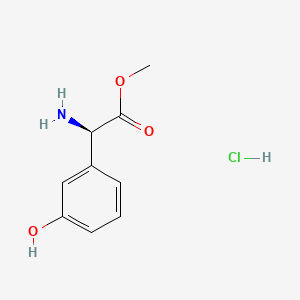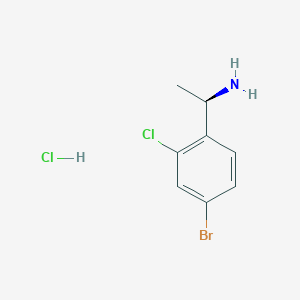
(R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound that features both bromine and chlorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Halogenation: Introduction of bromine and chlorine atoms onto the phenyl ring.
Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture.
Amination: Introduction of the amine group via nucleophilic substitution.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- High-purity reagents to ensure the desired enantiomeric excess.
- Scalable processes to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction to remove halogen substituents or reduce the amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or organometallic compounds.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dehalogenated amines.
Substitution: Functionalized phenyl ethanamines.
Aplicaciones Científicas De Investigación
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new compounds.
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
- Explored as a potential pharmaceutical agent or as a precursor in drug synthesis.
Industry
- Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride
- 1-(4-Bromo-2-chlorophenyl)ethan-1-amine
- 1-(4-Bromo-2-chlorophenyl)ethanol
Uniqueness
- The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
- The presence of both bromine and chlorine atoms can influence the compound’s reactivity and interactions.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
IUPAC Name |
(1R)-1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKRMNPAHHHNHR-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
